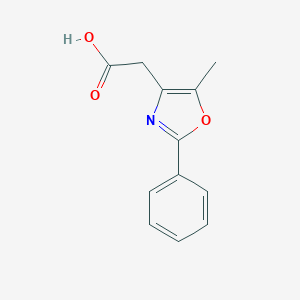

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWJNPORMBGGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379409 | |

| Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107367-98-6 | |

| Record name | 2-Phenyl-5-methyloxazole-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107367-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-4-oxazoleacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107367986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-PHENYL-4-OXAZOLEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLX00C8903 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. The information presented herein is crucial for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior, which can influence its formulation, delivery, and biological activity.

Chemical Identity

IUPAC Name: this compound

CAS Number: 107367-98-6[1]

Molecular Formula: C₁₂H₁₁NO₃[1]

Molecular Weight: 217.22 g/mol [1]

Chemical Structure:

References

An In-depth Technical Guide on the Structure Elucidation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the analytical techniques and methodologies used to confirm its chemical structure, presenting data in a clear and accessible format.

Compound Overview

This compound is a substituted oxazole derivative. The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds.[1] Understanding the precise structure of such molecules is paramount for comprehending their chemical properties, reactivity, and potential as therapeutic agents.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 107367-98-6 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Melting Point | 126-127 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, a common approach for the formation of substituted oxazole rings. A representative synthetic workflow is outlined below.

Experimental Protocols

Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

-

To a solution of benzamide (1.0 eq) in a suitable solvent such as toluene, add ethyl 2-chloroacetoacetate (1.1 eq) and a catalytic amount of a dehydrating agent like p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude ethyl 2-benzamido-3-oxobutanoate is then treated with a strong dehydrating agent such as concentrated sulfuric acid at 0 °C, followed by stirring at room temperature for 12 hours to facilitate cyclization.

-

The reaction mixture is carefully poured onto crushed ice and the precipitate is collected by filtration, washed with water, and dried to yield the crude ethyl ester of the target compound.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

-

Acidify the solution to pH 2-3 with 1M hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

Structure Elucidation

The structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. While no definitive published spectra for this specific molecule are available, these predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.9-8.0 | m | 2H | Phenyl H (ortho) |

| ~7.4-7.5 | m | 3H | Phenyl H (meta, para) |

| ~3.6 | s | 2H | -CH₂- |

| ~2.4 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -COOH |

| ~160.0 | C2 (Oxazole) |

| ~148.0 | C5 (Oxazole) |

| ~131.0 | Phenyl C (para) |

| ~129.0 | Phenyl C (meta) |

| ~128.5 | Phenyl C (ipso) |

| ~126.5 | Phenyl C (ortho) |

| ~125.0 | C4 (Oxazole) |

| ~30.0 | -CH₂- |

| ~10.0 | -CH₃ |

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610 | Medium | C=N stretch (Oxazole) |

| ~1580, 1490 | Medium | C=C stretch (Aromatic) |

| ~1100 | Medium | C-O stretch (Oxazole) |

| ~750, 690 | Strong | C-H bend (Aromatic, monosubstituted) |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 217 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium | [M - COOH]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Conclusion

The combined application of synthetic chemistry and spectroscopic analysis provides a robust framework for the preparation and structural confirmation of this compound. The presented data and protocols offer a detailed guide for researchers working with this and similar heterocyclic compounds, forming a crucial foundation for further investigation into their chemical and biological properties.

References

The Ascendance of Oxazole Acetic Acid Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and therapeutic applications of oxazole acetic acid derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this important class of compounds, highlighting key milestones, synthetic methodologies, and their mechanism of action, with a particular focus on their role as anti-inflammatory agents.

The journey of oxazole acetic acid derivatives from novel chemical entities to clinically significant therapeutics is a testament to the intricate process of drug discovery. This guide traces the historical development of these compounds, from early synthetic explorations to the landmark discovery of potent anti-inflammatory agents.

A Historical Perspective: From Synthesis to a Blockbuster Drug

The foundational chemistry of the oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, has been explored for over a century. Key synthetic methodologies, such as the Robinson-Gabriel synthesis (first described in 1909 and 1910) and the Van Leusen reaction (developed in 1977), have provided chemists with versatile tools to construct this crucial scaffold.[1][2][3][4][5] These reactions form the bedrock upon which the synthesis of more complex oxazole derivatives, including those bearing an acetic acid moiety, was built.

A pivotal moment in the history of oxazole acetic acid derivatives was the development of Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID). Patented by Wyeth-Ayerst in 1967 and approved for medical use in 1983, Oxaprozin marked a significant advancement in the treatment of inflammatory conditions like osteoarthritis and rheumatoid arthritis.[6][7][8] Its discovery validated the therapeutic potential of this chemical class and spurred further research into related compounds.

Mechanism of Action: Targeting the Arachidonic Acid Pathway

The primary mechanism of action for many oxazole acetic acid derivatives, including Oxaprozin, is the inhibition of cyclooxygenase (COX) enzymes.[9][10] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever. By blocking the action of these enzymes, oxazole acetic acid derivatives effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammatory diseases.

The following diagram illustrates the inhibition of the COX pathway by oxazole acetic acid derivatives:

References

- 1. synarchive.com [synarchive.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development [mdpi.com]

- 8. Anti-inflammatory drugs in the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

Spectroscopic and Structural Elucidation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. Due to the absence of publicly available experimental spectroscopic data, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule, aiding in its identification and characterization. This guide also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and provide a baseline for experimental verification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 - 8.05 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.40 - 7.50 | Multiplet | 3H | Phenyl H (meta, para) |

| ~3.65 | Singlet | 2H | -CH₂- |

| ~2.40 | Singlet | 3H | -CH₃ |

| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~161 | C=N (oxazole) |

| ~150 | C-O (oxazole) |

| ~131 | Phenyl C (para) |

| ~129 | Phenyl C (ortho/meta) |

| ~128 | Phenyl C (ipso) |

| ~127 | Phenyl C (ortho/meta) |

| ~135 | C-CH₂ (oxazole) |

| ~30 | -CH₂- |

| ~11 | -CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1610 | Medium | C=N stretch (oxazole ring) |

| ~1580 | Medium | C=C stretch (phenyl ring) |

| ~1450 | Medium | C-H bend (methyl, methylene) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Medium | C-O-C stretch (oxazole ring) |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 217 | 100 | [M]⁺ (Molecular Ion) |

| 172 | ~60 | [M - COOH]⁺ |

| 105 | ~80 | [C₆H₅CO]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like this compound. Actual experimental conditions may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented as percent transmittance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). This soft ionization technique is useful for determining the molecular weight.

-

EI-MS: Introduce the sample (often after separation by gas chromatography - GC) into the ion source where it is bombarded with high-energy electrons. This hard ionization technique causes fragmentation, providing structural information.

-

Acquire the mass spectrum over a suitable m/z range.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of an organic compound.

Potential Biological Activities of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Technical Overview for Drug Discovery Professionals

Disclaimer: This document summarizes the potential biological activities of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid based on published research on structurally related oxazole and oxadiazole derivatives. As of the date of this publication, no direct experimental studies on the specific biological activities of this compound have been identified in the public domain. The information presented herein is for research and informational purposes only and should be interpreted with caution.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][4] The compound this compound incorporates this key oxazole ring, along with a phenyl group and an acetic acid moiety, features that are often associated with biological activity. The presence of the acetic acid side chain, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Biological Activities

Based on the activities of related oxazole and oxadiazole derivatives, this compound is hypothesized to possess the following biological activities:

Anti-inflammatory and Analgesic Activity

The structural similarity of the target compound to known NSAIDs suggests a potential for anti-inflammatory and analgesic effects. Many oxazole and benzoxazole derivatives have been reported to exhibit significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain. The central signaling pathway implicated in inflammation is the NF-κB pathway, which regulates the expression of numerous pro-inflammatory genes.[20][21][22][23][24] It is plausible that this compound could modulate this pathway.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of oxazole derivatives.[25][26][27][28][29] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the STAT3 pathway.[25][26] The cytotoxic effects of related compounds have been demonstrated across various cancer cell lines.

Antimicrobial Activity

Oxazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][2][3][30][31][32] The proposed mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase.[30] Given the prevalence of antimicrobial activity within this class of compounds, this compound may also exhibit such properties.

Data Presentation: Biological Activities of Structurally Related Oxazole Derivatives

The following table summarizes quantitative data for various biological activities of oxazole derivatives that are structurally related to this compound. It is crucial to note that these values are not for the topic compound but for its analogs, and serve only as a predictive reference.

| Compound Class | Biological Activity | Assay | Target | IC50 / Activity | Reference |

| Benzoxazole Derivatives | Anti-inflammatory | IL-6 Inhibition | MD2 | 5.09 ± 0.88 µM | N/A |

| Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives | Anti-inflammatory | COX-2 Inhibition | COX-2 | 0.04 µM | [8] |

| N-Aryl-5-aryloxazol-2-amine Derivatives | Anti-inflammatory | 5-LOX Inhibition | 5-LOX | Potent Inhibition | [7] |

| Oxazole Derivatives | Anticancer | Cytotoxicity Assay | Tubulin | IC50 = 60.2 µM | [28] |

| Oxazole Derivatives | Anticancer | Cytotoxicity Assay | Various Cancer Cell Lines | Nanomolar IC50 values | [25][26] |

| Propanoic Acid with Oxazole | Antibacterial | MIC Assay | E. coli | Good Activity | [2] |

| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Antifungal | Zone of Inhibition | Aspergillus niger | High Activity | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the biological activities of oxazole derivatives are provided below. These protocols can serve as a template for the investigation of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used in vivo model assesses the anti-inflammatory activity of a compound.

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a standard NSAID (e.g., indomethacin).

-

After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This enzymatic assay determines the inhibitory effect of a compound on COX isoforms.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorometric).

-

Procedure:

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

-

The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding arachidonic acid.

-

The reaction is allowed to proceed for a defined time (e.g., 10 minutes) and then stopped.

-

The amount of prostaglandin produced is quantified using the detection kit according to the manufacturer's instructions.

-

-

Data Analysis: The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is calculated.

MTT Assay for Anticancer Activity

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

-

Materials: Cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, fetal bovine serum, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a multi-well plate reader.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Assay)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and 96-well microtiter plates.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism with no compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are likely to be modulated by oxazole derivatives with biological activity.

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: Potential anticancer mechanism via tubulin polymerization inhibition.

Caption: Generalized synthetic workflow for oxazole acetic acid derivatives.

References

- 1. iajps.com [iajps.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.aaup.edu [repository.aaup.edu]

- 4. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azole phenoxy hydroxyureas as selective and orally active inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives | Bentham Science [eurekaselect.com]

- 9. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in vitro screening of some 1,3,4-oxadiazole derivatives as lipoxygenase inhibitors – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | Scilit [scilit.com]

- 15. tandfonline.com [tandfonline.com]

- 16. jddtonline.info [jddtonline.info]

- 17. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. purformhealth.com [purformhealth.com]

- 25. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ijrpr.com [ijrpr.com]

- 28. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. | Semantic Scholar [semanticscholar.org]

- 30. benchchem.com [benchchem.com]

- 31. d-nb.info [d-nb.info]

- 32. cbijournal.com [cbijournal.com]

Preliminary Toxicity Screening of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel compound, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. In the absence of specific toxicological data for this molecule, this document provides a structured approach based on established principles of preclinical drug development and the known toxicological profiles of structurally related oxazole derivatives. The guide details a tiered testing strategy, incorporating both in vitro and in vivo assays to assess cytotoxicity, genotoxicity, and acute systemic toxicity. Detailed experimental protocols, data interpretation guidelines, and mandatory visualizations are provided to assist researchers in conducting a thorough preliminary safety evaluation. The overarching goal is to identify potential toxic liabilities early in the drug discovery process, enabling informed decision-making for further development.

Introduction

This compound is a heterocyclic compound belonging to the oxazole class. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, before any novel compound can advance as a therapeutic candidate, a rigorous evaluation of its safety profile is paramount.[4][5][6] Preliminary toxicity screening plays a crucial role in identifying potential adverse effects, thereby mitigating risks in later stages of drug development.[7][8]

This guide proposes a systematic approach to the initial toxicity assessment of this compound, commencing with in vitro assays to evaluate effects at the cellular level and progressing to a limited, acute in vivo study to understand its systemic effects.

Chemical and Physical Properties Summary

| Property | Value | Reference |

| Molecular Formula | C12H11NO3 | [9][10] |

| Molecular Weight | 217.22 g/mol | [9] |

| Melting Point | 126-127 °C | [10] |

| Boiling Point | 411.7 °C | [10] |

| Flash Point | 202.8 °C | [10] |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11] |

Tiered Toxicity Screening Strategy

A tiered or staged approach to toxicity testing is recommended to efficiently screen the compound. This involves a progression from high-throughput in vitro assays to more complex in vivo studies.

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: In Vitro Toxicity Assessment

In vitro toxicology assays are essential for early-stage screening as they are rapid, cost-effective, and reduce the use of animals in research.[8][12]

Cytotoxicity Assays

Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells. This is a fundamental first step in any toxicity screening cascade.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.

Hypothetical Cytotoxicity Data

| Cell Line | Exposure Time (h) | IC50 (µM) |

| HepG2 | 24 | > 100 |

| 48 | 85.2 | |

| 72 | 62.5 | |

| HEK293 | 24 | > 100 |

| 48 | 95.7 | |

| 72 | 78.1 |

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to assess the mutagenic potential of a compound.

-

Strain Selection: Use at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: Mix the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer. Pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Tier 2: In Vivo Acute Toxicity Study

Following the evaluation of in vitro toxicity, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism.[13][14]

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

The Up-and-Down Procedure (UDP) is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.

-

Animal Model: Use a single sex of rodents (e.g., female Sprague-Dawley rats), as this is often the more sensitive sex.

-

Dosing: Administer a single oral dose of the compound to one animal. The initial dose is selected based on in vitro data and any available information on structurally similar compounds.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Endpoint: The test is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred).

-

LD50 Estimation: The LD50 (median lethal dose) is estimated using maximum likelihood methods.

Hypothetical Acute Oral Toxicity Data

| Parameter | Result |

| Animal Model | Sprague-Dawley Rats (Female) |

| Route of Administration | Oral Gavage |

| Estimated LD50 | > 2000 mg/kg |

| Clinical Observations | No significant signs of toxicity at doses up to 2000 mg/kg. |

| Gross Necropsy | No treatment-related abnormalities observed. |

Potential Signaling Pathways and Mechanisms of Toxicity

While specific pathways affected by this compound are unknown, oxazole derivatives have been reported to interact with various biological targets.[15] A potential mechanism of toxicity could involve the inhibition of key cellular enzymes or interference with critical signaling pathways.

Caption: Hypothetical signaling pathway for cellular toxicity.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary toxicity screening of this compound. Based on the hypothetical data presented, the compound exhibits a low potential for acute toxicity. However, further studies are warranted to investigate sub-chronic toxicity, organ-specific effects, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. A more comprehensive toxicological profile is essential before this compound can be considered for further preclinical and potential clinical development. The integration of toxicology studies throughout the drug discovery process is crucial for the successful development of safe and effective therapeutics.[7]

References

- 1. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. hoeford.com [hoeford.com]

- 5. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. elearning.unite.it [elearning.unite.it]

- 7. news-medical.net [news-medical.net]

- 8. criver.com [criver.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blog.biobide.com [blog.biobide.com]

- 14. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 15. benthamscience.com [benthamscience.com]

The Ascendance of 2-Phenyl-1,3-Oxazoles: A Technical Guide to Their Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold, particularly with a phenyl substitution at the 2-position, has emerged as a privileged structure in medicinal chemistry. Its inherent planarity and ability to participate in various non-covalent interactions allow for effective binding to a multitude of biological targets.[1][2][3] This has led to the development of a diverse array of 2-phenyl-1,3-oxazole derivatives with potent and varied pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthetic Strategies for the 2-Phenyl-1,3-Oxazole Core

The construction of the 2-phenyl-1,3-oxazole ring system can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes:

-

Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones. It is a robust and widely used method for preparing 2,5-disubstituted oxazoles.[5]

-

Van Leusen Reaction: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. It is particularly useful for the synthesis of 5-substituted oxazoles.[1][4][7]

-

Bredereck Reaction: This method involves the reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles.[1][8]

Detailed experimental protocols for these key synthetic methods are provided in the "Experimental Protocols" section of this guide.

Anticancer Activity of 2-Phenyl-1,3-Oxazole Derivatives

A significant area of investigation for 2-phenyl-1,3-oxazole derivatives is their potential as anticancer agents. These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, often through mechanisms that target fundamental cellular processes.[5][9][10]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many 2-phenyl-1,3-oxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[11][12]

-

Tubulin Polymerization Inhibition: Several potent 2-phenyl-1,3-oxazole-containing compounds act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][13][14]

-

STAT3 Signaling Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. Certain oxazole derivatives have been shown to inhibit STAT3 signaling, representing a targeted approach to cancer therapy.[15][16][17]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative 2-phenyl-1,3-oxazole derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-Phenyl-4-(p-tolyl)-5-methyl | MCF-7 (Breast) | 5.9 | [18] |

| 1b | 2-(4-Chlorophenyl)-4,5-diphenyl | HCT-116 (Colon) | 2.3 | [19] |

| 1c | 2-Phenyl-4-((4-methoxyphenyl)amino) | A549 (Lung) | 8.1 | [20] |

| 1d | 2-(3,4,5-Trimethoxyphenyl)-5-(4-pyridyl) | HeLa (Cervical) | 0.118 | [19] |

| 1e | 2-(Naphthalen-2-yl)-4,5-dimethyl | HepG2 (Liver) | 12.01 | [21] |

Anti-inflammatory Activity of 2-Phenyl-1,3-Oxazole Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 2-Phenyl-1,3-oxazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) with the potential for reduced gastrointestinal side effects compared to traditional NSAIDs.[22]

Mechanism of Anti-inflammatory Action:

The primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[22]

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected 2-phenyl-1,3-oxazole derivatives.

| Compound ID | Substitution Pattern | Assay | % Inhibition at 100 µg/mL | Reference |

| 2a | 2-Phenyl-4-methyl-5-carboxyethyl | HRBC Membrane Stabilization | 78.5 | [22] |

| 2b | 2-(4-Methoxyphenyl)-4,5-diphenyl | HRBC Membrane Stabilization | 82.1 | [22] |

| 2c | 2-Phenyl-4-(4-chlorophenyl) | HRBC Membrane Stabilization | 75.3 | [22] |

Antimicrobial Activity of 2-Phenyl-1,3-Oxazole Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Phenyl-1,3-oxazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[23][24]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of representative 2-phenyl-1,3-oxazole derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 3a | 2-Phenyl-4,5-dimethyl | Staphylococcus aureus | 12.5 | [23] |

| 3b | 2-(4-Nitrophenyl)-4,5-diphenyl | Escherichia coli | 25 | [24] |

| 3c | 2-Phenyl-4-(furan-2-yl) | Candida albicans | 50 | [25] |

| 3d | 2-(4-Bromophenyl)-5-methyl | Bacillus subtilis | 6.25 | [23] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 2-phenyl-1,3-oxazole core and key biological assays cited in this guide.

Synthesis

Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

-

To a solution of 2-acylamino-ketone (1 equivalent) in a suitable solvent such as toluene or xylene, add a dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide (catalytic amount).

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole

-

To a stirred solution of an appropriate aldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in a polar aprotic solvent like methanol or dimethoxyethane, add a base such as potassium carbonate (2 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by flash chromatography to yield the 5-substituted oxazole.

Biological Assays

Protocol 3: MTT Assay for In Vitro Anticancer Activity

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

The following day, treat the cells with various concentrations of the 2-phenyl-1,3-oxazole derivatives (typically in a series of 10-fold dilutions) and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 4: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

-

Plate cells in a 96-well plate and treat with compounds as described in the MTT assay protocol.

-

After the treatment period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 values as described for the MTT assay.[1][7][26][27]

Protocol 5: HRBC Membrane Stabilization Method for In Vitro Anti-inflammatory Activity

-

Prepare a 10% v/v suspension of human red blood cells (HRBC) in isotonic saline.

-

Mix 0.5 mL of the HRBC suspension with 0.5 mL of various concentrations of the test compounds, 1 mL of 0.2 M phosphate buffer, and 1 mL of 0.9% saline.

-

For the control, substitute the test compound with 0.5 mL of saline.

-

Incubate the mixtures at 56°C for 30 minutes in a water bath.

-

Cool the tubes under running water and centrifuge at 3000 rpm for 5 minutes.

-

Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemaglobin released.

-

Calculate the percentage of membrane stabilization using the formula: % Protection = 100 – [(OD of test / OD of control) x 100].

Protocol 6: Broth Microdilution Method for MIC Determination

-

Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism without compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2-phenyl-1,3-oxazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. ijrpr.com [ijrpr.com]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. atcc.org [atcc.org]

- 9. Current scenario of 1,3-oxazole derivatives for anticancer activity. | Semantic Scholar [semanticscholar.org]

- 10. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

- 13. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stabil" [stars.library.ucf.edu]

- 16. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. researchgate.net [researchgate.net]

- 22. iajpr.com [iajpr.com]

- 23. cbijournal.com [cbijournal.com]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. researchgate.net [researchgate.net]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. SRB assay for measuring target cell killing [protocols.io]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid and its derivatives. The described methods are based on established organic synthesis reactions, primarily the Robinson-Gabriel oxazole synthesis, and offer a robust approach for obtaining these compounds for research and drug development purposes.

Introduction

Oxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this compound, in particular, have been investigated for their potential as anti-inflammatory agents, potentially acting through the inhibition of phosphodiesterase 4 (PDE4).[1][2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] This protocol details a reliable synthetic route to access these promising compounds.

General Synthetic Strategy

The primary synthetic route described herein is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone precursor.[6][7] An alternative concluding step involving the hydrolysis of a nitrile precursor is also presented. The overall synthetic workflow is depicted below.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-benzamido-2-oxopentanoate (α-Acylamino Ketone Precursor)

This protocol describes the acylation of an α-amino ketone to yield the necessary precursor for the Robinson-Gabriel cyclization.

Materials:

-

Ethyl 2-amino-3-oxopentanoate hydrochloride

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Suspend ethyl 2-amino-3-oxopentanoate hydrochloride (1 equivalent) in anhydrous dichloromethane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

-

Slowly add pyridine (2.2 equivalents) to the suspension.

-

Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-benzamido-2-oxopentanoate.

Protocol 2: Robinson-Gabriel Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

This protocol details the cyclodehydration of the α-acylamino ketone precursor to form the oxazole ring.

Materials:

-

Ethyl 3-benzamido-2-oxopentanoate

-

Concentrated sulfuric acid (or phosphorus oxychloride)

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Place ethyl 3-benzamido-2-oxopentanoate (1 equivalent) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (2-3 equivalents) with stirring.

-

Heat the mixture to 80-90 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate.

Protocol 3: Hydrolysis to this compound

This protocol describes the final step to obtain the target carboxylic acid.

Materials:

-

Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

-

Lithium hydroxide (or sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1 equivalent) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Alternative Final Step: Hydrolysis of a Nitrile Precursor

An alternative route to the final product involves the hydrolysis of 4-(cyanomethyl)-5-methyl-2-phenyl-1,3-oxazole.[8]

Materials:

-

4-(Cyanomethyl)-5-methyl-2-phenyl-1,3-oxazole

-

Potassium hydroxide

-

Ethanol/Water mixture

Procedure:

-

Dissolve 4-(cyanomethyl)-5-methyl-2-phenyl-1,3-oxazole (1 equivalent) in a mixture of ethanol and water.

-

Add potassium hydroxide (4.5 equivalents) and heat the mixture at reflux for 20 hours.[8]

-

Remove the solvent under reduced pressure.

-

Follow steps 5-7 from Protocol 3 for workup and purification.

Data Presentation: Synthesis of Derivatives

The following table summarizes the synthesis of various derivatives of this compound, with expected yields based on typical Robinson-Gabriel synthesis outcomes.

| Derivative (Substituent on Phenyl Ring) | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| H (Unsubstituted) | C₁₂H₁₁NO₃ | 217.22 | 75-85 |

| 4-Chloro | C₁₂H₁₀ClNO₃ | 251.67 | 70-80 |

| 4-Methoxy | C₁₃H₁₃NO₄ | 247.25 | 72-82 |

| 4-Nitro | C₁₂H₁₀N₂O₅ | 262.22 | 65-75 |

| 3,4-Dichloro | C₁₂H₉Cl₂NO₃ | 286.11 | 68-78 |

Biological Activity and Signaling Pathway

Derivatives of this compound have shown potential as anti-inflammatory agents through the inhibition of PDE4.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and inactivate transcription factors such as NF-κB. The inactivation of NF-κB leads to a downstream reduction in the expression and release of pro-inflammatory cytokines like TNF-α and IL-6.[3][4][5]

Caption: Putative signaling pathway for the anti-inflammatory action.

References

- 1. scribd.com [scribd.com]

- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid is a heterocyclic compound featuring a core oxazole ring. While direct biological activity data for this specific molecule is not extensively available in the public domain, its structural motifs are present in a variety of compounds known to possess significant pharmacological properties. The oxazole scaffold is a recognized pharmacophore found in numerous biologically active molecules, including anti-inflammatory, antimicrobial, and anticancer agents.

This document outlines the potential application of this compound and its analogs as anti-inflammatory agents, focusing on the inhibition of cyclooxygenase (COX) enzymes. The information presented is based on the well-established activity of structurally related oxazole and isoxazole derivatives. These notes provide a theoretical framework and practical protocols for researchers to investigate the therapeutic potential of this class of compounds.

Potential Mechanism of Action: Anti-inflammatory Activity via COX Inhibition

The primary hypothesized application for this compound in drug discovery is in the development of novel anti-inflammatory drugs. The structural similarity of its core to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, particularly the inducible COX-2 isoform which is upregulated at sites of inflammation, compounds of this class can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Quantitative Data from Structurally Related Compounds

No specific biological data for this compound has been identified in publicly available literature. However, studies on structurally similar oxazole and isoxazole derivatives have demonstrated their potential as COX inhibitors. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected analog compounds. This data serves as a benchmark for the potential activity of the title compound.

| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Analog 1 | Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivative (3c) | > 33.33 | 0.04 | > 833.25 |

| Analog 2 | Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivative (3m) | > 33.33 | 0.05 | > 666.6 |

| Analog 3 | Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivative (3o) | > 33.33 | 0.06 | > 555.5 |

| Isoxazole C3 | 4-(3-hydroxy-4-methoxyphenyl)-5-(5-phenylisoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 22.57 | 0.93 | 24.26 |

| Isoxazole C5 | 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 35.55 | 0.85 | 41.82 |

| Isoxazole C6 | 4-(4-chlorophenyl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 33.95 | 0.55 | 61.73 |

Experimental Protocols

To evaluate the potential anti-inflammatory activity of this compound, the following experimental protocols are recommended.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of the test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

NaOH

-

Test compound (dissolved in DMSO)

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Dissolve the test compound in DMSO to prepare a stock solution. Serially dilute the stock solution with COX Assay Buffer to achieve a range of desired test concentrations (10X final concentration).

-

Reaction Setup:

-

Enzyme Control (EC): Add 10 µL of COX Assay Buffer to the wells.

-

Inhibitor Control (IC): Add 10 µL of the respective positive control to the wells.

-

Test Compound (S): Add 10 µL of the diluted test compound to the wells.

-

-

Reaction Master Mix: Prepare a master mix for each well containing:

-

76 µL COX Assay Buffer

-

1 µL COX Probe

-

2 µL Diluted COX Cofactor (diluted 1:200 in COX Assay Buffer just before use)

-

1 µL COX-1 or COX-2 enzyme

-

-

Add 80 µL of the Reaction Master Mix to each well.

-

Initiation of Reaction: Prepare the arachidonic acid solution by mixing equal volumes of supplied arachidonic acid and NaOH, then diluting 10-fold with ddH₂O. Add 10 µL of the diluted arachidonic acid solution to each well to start the reaction.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

-

Data Analysis:

-

Calculate the slope of the linear portion of the fluorescence curve for each well.

-

Determine the percent inhibition using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

-

Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay

This protocol measures the ability of the test compound to inhibit the production of PGE₂ in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) or other relevant cell lines.

Materials:

-

RAW 264.7 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (dissolved in DMSO)

-

PGE₂ ELISA Kit

-

24-well cell culture plates

-

Cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known COX inhibitor).

-

Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE₂ production. Include an unstimulated control group.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve using the PGE₂ standards provided in the ELISA kit.

-

Calculate the concentration of PGE₂ in each sample based on the standard curve.

-

Determine the percent inhibition of PGE₂ production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

-

Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀ value.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing potential COX inhibitors.

Caption: A general workflow for the screening of COX inhibitors.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the structural analogy to known COX inhibitors provides a strong rationale for its investigation as a potential anti-inflammatory agent. The protocols and data presented in these application notes offer a comprehensive guide for researchers to explore the therapeutic potential of this and related oxazole-containing compounds. Further studies, including synthesis, in vitro and in vivo testing, are warranted to fully elucidate the pharmacological profile of this promising chemical scaffold.

Application Notes and Protocols for Cytotoxicity Assay of Oxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-containing compounds represent a significant class of heterocyclic molecules with diverse and potent biological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel oxazole derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for performing cytotoxicity assays on oxazole compounds, aimed at ensuring reliable and reproducible results. The methodologies described herein are essential for determining the concentration-dependent cytotoxic effects of these compounds on various cell lines and for elucidating their potential mechanisms of action.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic activity of various oxazole derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the half-maximal cytotoxic concentration (CC50), which represents the concentration of a compound that causes a 50% reduction in cell viability.[3][4] The following tables summarize quantitative data from studies on the cytotoxicity of different oxazole compounds against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Substituted Oxazole Derivatives in Cancer Cell Lines [3]

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP (Prostate Cancer) | 0.03 |

| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione | 2-(3-Chlorophenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (Prostate Cancer) | 0.08 |

| Unspecified Oxazole Derivative | - | MCF-7 (Breast Cancer) | 7 µg/mL |

| Unspecified Oxazole Derivative | - | HeLa (Cervical Cancer) | 5.5 µg/mL |

Table 2: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives [4]

| Compound | L929 (Murine Fibroblasts) CC50 (µM) | NHDF (Normal Human Dermal Fibroblasts) CC50 (µM) | A549 (Lung Adenocarcinoma) CC50 (µM) | MCF7 (Breast Adenocarcinoma) CC50 (µM) | LoVo (Metastatic Colon Adenocarcinoma) CC50 (µM) | HT29 (Primary Colon Adenocarcinoma) CC50 (µM) |

| 3a | >500 | >500 | 200.14 ± 15.32 | 160.18 ± 10.26 | 180.26 ± 12.54 | 190.45 ± 11.87 |

| 3d | >500 | 171.81 ± 9.87 | 150.32 ± 11.23 | 140.54 ± 9.87 | 130.65 ± 8.91 | 110.78 ± 7.54 |

| 3g | 80.45 ± 6.32 | 124.65 ± 8.91 | 70.12 ± 5.43 | 65.87 ± 4.98 | 60.32 ± 4.12 | 58.44 ± 3.98 |

| 5-Fluorouracil | 10.32 ± 0.87 | 8.91 ± 0.54 | 25.43 ± 1.98 | 15.76 ± 1.23 | 30.12 ± 2.11 | 381.16 ± 25.51 |

| Cisplatin | 5.43 ± 0.43 | 4.12 ± 0.32 | 10.98 ± 0.76 | 8.54 ± 0.65 | 12.32 ± 0.98 | 47.17 ± 7.43 |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)[3]

-

Complete growth medium (e.g., DMEM with 10% FBS)[6]

-

Oxazole test compounds

-

Dimethyl sulfoxide (DMSO)[6]

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6][7]

-

96-well plates[6]

-

Microplate reader[6]

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of the oxazole compound in DMSO (e.g., 10 mM).[6]

-

Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.[6][7] The final DMSO concentration should not exceed 0.5%.[6][10]

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.[6]

-

Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).[7]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that serves as an indicator of compromised cell membrane integrity.[12]

Materials:

-